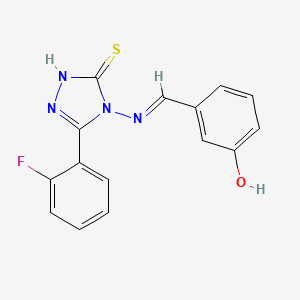

3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Description

The compound 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (molecular formula: C₁₅H₁₁FN₄OS) is a Schiff base derivative containing a 1,2,4-triazole core. Its structure features:

- A 1,2,4-triazole ring substituted with a 2-fluorophenyl group at position 2.

- A mercapto (-SH) group at position 5 of the triazole.

- A phenolic hydroxyl group linked via an imine (-CH=N-) bridge at position 3 of the benzene ring.

Key properties include:

Properties

CAS No. |

575466-64-7 |

|---|---|

Molecular Formula |

C15H11FN4OS |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H11FN4OS/c16-13-7-2-1-6-12(13)14-18-19-15(22)20(14)17-9-10-4-3-5-11(21)8-10/h1-9,21H,(H,19,22)/b17-9+ |

InChI Key |

YKGPCOXUNKYVDT-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O)F |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed by the reaction of a hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the triazole intermediate.

Condensation Reaction: The final step involves the condensation of the triazole intermediate with a phenolic aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Nucleophilic Reactivity of the Mercapto Group

The mercapto group demonstrates nucleophilic character, enabling reactions with electrophiles. Key findings include:

-

Oxidation to Disulfide : Under mild oxidative conditions (e.g., air or ), the -SH group oxidizes to form a disulfide bond ().

-

Metal Coordination : The thiol group binds to transition metals (e.g., , ), forming stable complexes critical for catalytic or medicinal applications.

Table 1: Reactivity of the Mercapto Group

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | , RT | Disulfide-linked dimer | |

| Metal Complexation | , pH 7–8 | -thiolate |

Acid-Base Behavior of the Phenolic Hydroxyl Group

The phenolic -OH group () participates in acid-base reactions:

-

Deprotonation : In alkaline media (pH > 10), it forms a phenoxide ion (), enhancing solubility in polar solvents .

-

Esterification : Reacts with acetyl chloride to form acetates under anhydrous conditions .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Onset Temperature : Mass loss begins at 223°C, indicating thermal instability .

-

Major Products : Degradation yields fluorobenzene derivatives and sulfur-containing gases (e.g., ) .

Table 2: Thermal Stability Parameters

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 207–209°C | |

| Decomposition Onset | 223°C |

Stability in Solution

-

Solvent Compatibility : Stable in isopropanol for ≤30 minutes at 25°C; prolonged exposure induces precipitation .

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 12) conditions via hydrolysis of the imino bond () .

Reactivity of the Triazole Ring

The 1,2,4-triazole moiety undergoes electrophilic substitution:

-

Halogenation : Reacts with in acetic acid to form brominated derivatives at the 3-position .

-

Hydrogen Bonding : The N-atoms participate in intermolecular H-bonding, influencing crystallinity .

Imine Bond Hydrolysis

The imine () linkage is susceptible to hydrolysis:

-

Acidic Hydrolysis : Cleaves in (1M) to yield 3-(aminomethyl)phenol and 3-(2-fluorophenyl)-5-mercapto-1,2,4-triazole.

-

Kinetics : Hydrolysis follows first-order kinetics with a half-life of 12 hours at pH 2.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol:

General Information

- Name: 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is the common name for the compound with the CAS number 585560-06-1 .

- Molecular Formula: The molecular formula is C15H11FN4OS .

- Molecular Weight: The molecular weight is 314.3 .

- Toxicity Class: According to Sidorov's classification, this compound belongs to the IV toxicity class . Further toxicity studies are recommended to determine its safety before medical use, especially as a potential antifungal agent .

Potential Applications

While the search results do not provide explicit details about established applications of 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, they do suggest areas of potential research and application:

- Antifungal Agent: Research suggests exploring this compound as a potential antifungal agent, but more toxicity studies are needed .

- Medicinal Chemistry: The compound falls under medicinal chemistry research, specifically concerning the discovery of new anticancer drugs .

- Toxicity Research: Research on the toxicity of the compound is important in introducing biologically active substances as potential medicinal agents .

Mechanism of Action

The mechanism of action of 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, altering their activity.

Pathways Involved: It can inhibit the activity of enzymes by forming stable complexes, leading to the disruption of metabolic pathways in microorganisms.

Comparison with Similar Compounds

Key Observations :

- The 2-fluorophenyl group in the target compound improves antifungal specificity compared to non-halogenated analogs .

- Bromine or trifluoromethyl substituents (e.g., in ) enhance electronic properties (e.g., larger dipole moment) but may increase toxicity .

2.2. Variations in the Phenolic Substituent

Key Observations :

- Methoxy groups reduce polarity, limiting water solubility but enhancing lipid bilayer penetration .

- Chlorine or bromine on the phenol ring (e.g., ) increases molecular weight and may affect crystallization .

2.3. Quantum Chemical and Crystallographic Comparisons

- HOMO-LUMO Gap : The target compound has a calculated energy gap (ΔE = 4.1 eV), similar to analogs with electron-withdrawing groups (e.g., -CF₃: ΔE = 3.8 eV) .

- Dipole Moment : The fluorophenyl group contributes to a dipole moment of 5.2 Debye, higher than phenyl-substituted analogs (4.6 Debye) .

- Crystal Packing : Isostructural compounds (e.g., 4 and 5 in ) show that fluorine induces tighter packing due to halogen bonding, unlike chlorine or bromine .

Biological Activity

The compound 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol , also known as 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol , has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The chemical structure of the compound is characterized by the following attributes:

- Molecular Formula : C₁₅H₁₁FN₄OS

- Molecular Weight : 314.3 g/mol

- CAS Number : 585560-06-1

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study highlighted its effectiveness against various fungal pathogens, suggesting its potential as a therapeutic agent for treating dermatological infections caused by fungi. The compound's mechanism involves disrupting fungal cell wall synthesis and inhibiting growth, which is crucial for developing effective antifungal therapies .

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of the compound on different cancer cell lines. The results demonstrated that it possesses notable anticancer activity, with IC₅₀ values indicating effective inhibition of cell proliferation. For instance, the compound showed promising results against human glioblastoma and melanoma cells, suggesting that modifications in its structure could enhance its cytotoxic properties .

Case Studies

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. For antifungal activity, it is believed to inhibit enzymes involved in ergosterol synthesis, a critical component of fungal cell membranes. In anticancer applications, it may induce apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to:

- Optimize Structural Modifications : Investigating how changes in the molecular structure can enhance potency and selectivity for specific targets.

- Conduct In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to better understand pharmacokinetics and potential side effects.

- Explore Combination Therapies : Assessing the compound's effectiveness in combination with existing antifungal or anticancer drugs to improve therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol?

- Methodology : The compound is synthesized via reflux reactions using methanol as a solvent, followed by purification via silica gel column chromatography with ethyl acetate/hexane mixtures (ratios 70:30 to 75:25 v/v). Yield optimization involves adjusting solvent polarity and monitoring reaction completion via TLC. Post-synthesis, recrystallization from ethanol or methanol enhances purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), imine (C=N, δ ~160 ppm), and thiol (-SH, δ ~3.5 ppm) .

- IR : Identify stretching vibrations for -OH (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and -SH (~2550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS, comparing experimental and theoretical m/z values .

Q. What computational tools are recommended for preliminary biological activity prediction?

- Methodology :

- SwissTargetPrediction : Predict target proteins based on ligand structure .

- Autodock 4.2.6 : Perform molecular docking to estimate binding affinities (e.g., ΔG values) for enzymes like tubulin or kinases .

- SwissADME : Assess drug-likeness (Lipinski’s Rule of Five) and pharmacokinetics (e.g., BBB permeability) .

Advanced Research Questions

Q. How can metal coordination complexes of this compound enhance its bioactivity?

- Methodology : Synthesize Ag(I), Ni(II), or Pd(II) complexes via sonication or reflux. Characterize using:

- FTIR : Confirm ligand-to-metal charge transfer via shifts in C=N and -SH bands .

- SEM/AFM : Analyze nanoparticle morphology and size distribution .

- Magnetic Susceptibility : Determine electronic configuration (e.g., paramagnetism in Ni(II)) .

Q. What DFT parameters are critical for understanding electronic properties?

- Methodology : Perform quantum chemical calculations (e.g., Gaussian 09) to determine:

- HOMO-LUMO Gap : Predict reactivity (e.g., EG < 3 eV suggests high charge transfer) .

- Dipole Moment (µ) : Correlate with solubility (e.g., µ > 2 Debye favors polar solvents) .

- Electrophilicity Index (ω) : Assess potential for nucleophilic attack .

Q. How to resolve contradictions between experimental and computational data?

- Case Study : If NMR suggests a planar structure but XRD shows torsional strain:

Re-examine crystallographic data (SHELXL refinement) for thermal motion artifacts .

Compare DFT-optimized geometry with experimental bond angles .

Validate via temperature-dependent NMR to probe dynamic effects .

Q. What crystallographic challenges arise during structure determination?

- Solutions :

- Twinned Data : Use SHELXD for dual-space recycling to resolve pseudo-merohedral twinning .

- Disorder : Apply restraints (e.g., SIMU/DELU in SHELXL) for flexible substituents like the fluorophenyl group .

- High Z′ Structures : Employ PLATON’s SQUEEZE to model solvent-accessible voids .

Q. How to transition from in silico predictions to in vitro validation?

- Workflow :

Virtual Screening : Prioritize targets with SwissTargetPrediction (probability > 0.7) .

Enzyme Assays : Test tubulin polymerization inhibition (IC₅₀) using paclitaxel as a control .

Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.